molecular formula C20H21F3N2O3 B7003630 N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide

N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No.: B7003630
M. Wt: 394.4 g/mol
InChI Key: RFSAIOVBALCJCW-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound that features a trifluoromethyl group, an oxane ring, and a methoxyaniline moiety

Properties

IUPAC Name

N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-27-17-7-5-14(6-8-17)24-15-3-2-4-16(13-15)25-18(26)19(20(21,22)23)9-11-28-12-10-19/h2-8,13,24H,9-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSAIOVBALCJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)NC(=O)C3(CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxyanilino)phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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